Cfda-AM
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetyloxymethyl 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O11/c1-14(29)34-13-35-26(32)17-4-7-21-20(10-17)27(33)39-28(21)22-8-5-18(36-15(2)30)11-24(22)38-25-12-19(37-16(3)31)6-9-23(25)28/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUJZYYYBVSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154324 | |
| Record name | CFDA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124412-00-6 | |
| Record name | CFDA-AM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CFDA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Principles of Cfda Am Cellular Interaction and Signal Generation
Cellular Permeability and Intracellular Uptake Mechanisms of CFDA-AM
This compound is characterized as a cell-permeant compound, meaning it can readily cross the intact cellular membrane aatbio.commedchemexpress.combiomol.comnih.govaatbio.comecsci.co.kratsjournals.orgfishersci.casci-hub.sewikipedia.orgbiotium.compsu.edu. This crucial property is attributed to its electroneutral and hydrophobic nature medchemexpress.comecsci.co.kr. Unlike its highly polar fluorescent product, this compound's lipophilicity allows it to passively diffuse across the lipid bilayer of the cell membrane, facilitating its entry into the intracellular environment medchemexpress.comecsci.co.krwikipedia.orgpsu.edu. This passive diffusion mechanism enables efficient loading of the compound into live cells, even at relatively low concentrations medchemexpress.comfishersci.casci-hub.sebiotium.com.
Enzymatic Hydrolysis by Intracellular Nonspecific Esterases
Once inside the cell, the non-fluorescent this compound undergoes a critical enzymatic transformation catalyzed by intracellular nonspecific esterases aatbio.commedchemexpress.combiomol.comnih.govaatbio.comecsci.co.kratsjournals.orgsci-hub.sewikipedia.orgbiotium.compsu.eduint-res.comscience.govnih.gov. This hydrolysis is a key step in activating the compound's fluorescence.
The intracellular esterases cleave the acetoxymethyl (AM) groups from this compound, leading to the formation of carboxyfluorescein (CF) aatbio.commedchemexpress.combiomol.comnih.govaatbio.comecsci.co.kratsjournals.orgfishersci.casci-hub.sewikipedia.orgbiotium.compsu.eduint-res.comscience.govnih.gov. This enzymatic hydrolysis converts the non-fluorescent precursor into a highly fluorescent product aatbio.combiomol.comaatbio.comecsci.co.krfishersci.cawikipedia.orgint-res.com. Carboxyfluorescein, upon excitation with blue light or a 488 nm Argon laser, emits bright green fluorescence aatbio.combiomol.com. This conversion is directly linked to the metabolic activity of the cell, as only metabolically active cells possess the necessary esterase enzymes to perform this hydrolysis aatbio.comint-res.com.
The acetoxymethyl (AM) group plays a pivotal role in the mechanism of this compound. It acts as a "masking" group that renders the otherwise polar carboxyfluorescein molecule sufficiently non-polar and hydrophobic to permeate the cell membrane medchemexpress.comnih.govecsci.co.krfishersci.carsc.orgnih.govthermofisher.com. This lipophilic blocking group allows this compound to readily enter cells nih.govecsci.co.kr. Once inside, the AM groups are specifically recognized and cleaved by endogenous intracellular esterases medchemexpress.comnih.govaatbio.comecsci.co.krfishersci.carsc.orgnih.govthermofisher.com. This enzymatic cleavage unmasks the fluorescent moiety, restoring its fluorescence rsc.orgnih.gov. The design incorporating the AM group ensures that the compound remains non-fluorescent outside the cell, minimizing background signal and allowing for specific detection of intracellular enzymatic activity rsc.orgnih.gov.
Intracellular Retention of the Fluorescent Product, Carboxyfluorescein
Following its enzymatic conversion, the resulting carboxyfluorescein is effectively retained within the cell, which is crucial for generating a stable and quantifiable fluorescence signal aatbio.commedchemexpress.comontosight.aifishersci.ca.
The hydrolysis of this compound by intracellular esterases yields carboxyfluorescein, which possesses increased polarity and an additional negative charge compared to its precursor medchemexpress.comaatbio.comfishersci.ca. This change in chemical properties renders carboxyfluorescein largely non-permeable to the intact cellular membrane aatbio.commedchemexpress.combiomol.comnih.govaatbio.comfishersci.casci-hub.sewikipedia.orgpsu.eduscience.govnih.govthermofisher.comontosight.aifishersci.caCurrent time information in Wake County, US.chemicalbook.combiotium.comresearchgate.netnih.govthermofisher.comasm.orgresearchgate.netpnas.org. The highly charged nature of carboxyfluorescein prevents its ready efflux from the cell, ensuring its accumulation in the cytoplasm of viable cells medchemexpress.comaatbio.comecsci.co.krwikipedia.orgscience.govchemicalbook.comresearchgate.net. Studies have shown that carboxyfluorescein's octanol-buffer partition ratios are significantly lower than those of less polar dyes like fluorescein (B123965), indicating its reduced lipid solubility and thus its inability to easily cross the cell membrane nih.gov.
The stable intracellular retention of carboxyfluorescein is fundamental to the utility of this compound as a cellular probe aatbio.commedchemexpress.combiomol.comaatbio.comfishersci.caontosight.aifishersci.ca. This retention allows for the accumulation of a bright green fluorescent signal within metabolically active cells, providing a direct measure of their viability and metabolic state aatbio.combiomol.comaatbio.comint-res.com. The integrity of the cell membrane is essential for this retention, as damaged membranes would allow the fluorescent carboxyfluorescein to leak out, leading to a loss of signal aatbio.combiomol.comnih.govaatbio.comwikipedia.orgint-res.comnih.govasm.org. Therefore, the sustained intracellular fluorescence serves as a reliable indicator of both enzymatic activity and membrane integrity, making this compound a valuable tool for various cellular analyses, including cell viability assays and live cell labeling aatbio.combiomol.comaatbio.comfishersci.caint-res.com.
Applications of Cfda Am in Comprehensive Cellular State Analysis
Assessment of Cell Viability and Membrane Integrity
CFDA-AM is a powerful probe for determining cell viability, a fundamental parameter in cell biology research. aatbio.com Its mechanism of action is intrinsically linked to two critical characteristics of healthy, viable cells: an intact plasma membrane and active intracellular esterases. aatbio.combiomol.com
Direct Correlation with Intact Plasma Membrane Function
The operational principle of this compound as a viability indicator hinges on the selective permeability of the plasma membrane. The non-fluorescent this compound molecule is lipophilic and can readily diffuse across the intact membrane of a living cell. researchgate.netaatbio.com Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) and diacetate groups from the this compound molecule. aatbio.commedchemexpress.com This enzymatic conversion yields the highly fluorescent and polar molecule, 5-carboxyfluorescein (B1664652) (CF). researchgate.netaatbio.com
The newly formed carboxyfluorescein is less membrane-permeant and carries a negative charge, which leads to its retention within the cytoplasm of cells that possess an intact plasma membrane. medchemexpress.comfishersci.ie Consequently, viable cells with functional membranes accumulate the fluorescent product and can be easily detected by fluorescence microscopy or flow cytometry. aatbio.com In contrast, cells with compromised or damaged plasma membranes cannot effectively retain the fluorescent carboxyfluorescein, resulting in a significantly diminished or absent fluorescent signal. researchgate.net This direct relationship between intracellular fluorescence and membrane integrity makes this compound a reliable indicator of cell viability. nih.govresearchgate.net
Utility in Cytotoxicity Studies and Drug Screening
The ability of this compound to distinguish between cells with intact and compromised membranes makes it an invaluable tool in cytotoxicity assays and high-throughput drug screening. aatbio.comnih.gov In these applications, researchers expose cell populations to various chemical compounds, potential toxins, or therapeutic agents and subsequently assess the impact on cell viability.
The following table summarizes the principles of the this compound assay for cell viability:
| Step | Process | Location | Requirement for Viable Cell |
| 1 | Diffusion | Across Plasma Membrane | Intact and permeable membrane |
| 2 | Enzymatic Cleavage | Cytoplasm | Active intracellular esterases |
| 3 | Conversion | Cytoplasm | This compound to Carboxyfluorescein |
| 4 | Retention | Cytoplasm | Intact plasma membrane |
| 5 | Fluorescence | Cytoplasm | Accumulation of Carboxyfluorescein |
Elucidation of Cellular Metabolic Activity and Vitality
Quantification of Esterase Activity as a Metabolic Indicator
Conversely, cells with compromised metabolic function, even if their membranes are still intact, will display reduced esterase activity. This leads to a slower and less efficient conversion of the substrate, resulting in a dimmer fluorescent signal. Therefore, the intensity of the fluorescence emitted by cells stained with this compound is directly proportional to their intracellular esterase activity and, by extension, their metabolic vigor. iwaponline.com
Differentiation between Viability and Vitality in Cell Populations
A key advantage of using this compound is its ability to distinguish between cell viability and cell vitality. wyeastlab.com While viability is often considered a binary state (live or dead), vitality refers to the physiological capability and metabolic health of a living cell. wyeastlab.com A cell can be viable, with an intact membrane, but exhibit low vitality due to stress, senescence, or early-stage apoptosis.
The table below illustrates the differentiation between viability and vitality based on this compound and a membrane integrity dye:
| Cell State | Membrane Integrity | Esterase Activity | This compound Fluorescence |
| High Vitality | Intact | High | Bright Green |
| Low Vitality | Intact | Low | Dim Green |
| Non-Viable | Compromised | Variable/None | No/Low Green |
Live Cell Labeling and Tracking in Experimental Systems
This compound and its derivatives are extensively used for the fluorescent labeling and subsequent tracking of live cells in a variety of experimental settings. biomol.com The ability to label living cells without significantly affecting their function is a critical requirement for studying dynamic cellular processes. lumiprobe.com
Once the fluorescent carboxyfluorescein is generated and retained within the cytoplasm, it serves as a stable, long-term marker for the labeled cell and its progeny. fishersci.iefishersci.at As the labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells. lumiprobe.com This property allows researchers to track cell proliferation over several generations, as each cell division results in a halving of the fluorescence intensity. missouri.edu This technique is particularly valuable in immunology for monitoring lymphocyte proliferation. nih.gov
Furthermore, this compound-labeled cells can be tracked as they migrate and interact with other cells within a population or in a three-dimensional tissue model. This is instrumental in studies of cell migration, chemotaxis, and cell-cell interactions. nih.gov The bright green fluorescence of carboxyfluorescein provides a strong signal-to-noise ratio, facilitating clear visualization and tracking using fluorescence microscopy and flow cytometry. researchgate.netnih.gov
Short-Term Cellular Observation and Dynamics
This compound is frequently employed for short-term monitoring of cellular health and dynamics. Its primary application in this context is as a viability probe, where the presence of fluorescence indicates cells with active esterases and uncompromised membranes. aatbio.comresearchgate.net This method is considered noninvasive and allows for repeated measurements on the same cell population. nih.gov
The mechanism of action involves the passive diffusion of the electrically neutral this compound into the cell. nih.gov Once inside, ubiquitous intracellular esterases convert it into the fluorescent and membrane-impermeable 5-carboxyfluorescein. aatbio.comresearchgate.net This process ensures that the fluorescent signal is localized to living cells. In contrast, cells with damaged membranes cannot retain the fluorescent product, and dead cells lack the necessary esterase activity for its conversion. researchgate.net
Research has demonstrated the utility of this compound in assessing the viability of various cell types, including primary hepatocytes. nih.gov In one study, this compound, in conjunction with Alamar blue, was used to monitor hepatocyte viability over 96 hours and to detect concentration-dependent toxicity of a model compound. nih.gov The assay proved to be non-disruptive, as a 30-minute application did not alter gene expression in the cells. nih.gov
Table 1: Characteristics of this compound for Cellular Analysis
| Property | Description | Reference |
| Mechanism | A non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable 5-carboxyfluorescein. | aatbio.comresearchgate.net |
| Primary Indicator | Cell viability, based on esterase activity and membrane integrity. | aatbio.com |
| Detection Methods | Fluorescence microscopy, flow cytometry. | aatbio.com |
| Cell State | Primarily used for labeling and monitoring live cells. | aatbio.com |
Considerations for Long-Term Cell Tracking Studies
While effective for short-term analysis, this compound has significant limitations for long-term cell tracking investigations. The primary issue is the inadequate retention of its fluorescent product, 5-carboxyfluorescein, within the cells over extended periods. nih.gov
Unlike dyes specifically designed for long-term studies, the fluorescent product of this compound does not covalently bind to intracellular components. nih.gov This lack of stable conjugation leads to gradual leakage of the dye from the cells. One study highlighted this issue, showing that in Jurkat cells, dye retention was 20% or less after only four hours of incubation, rendering it unsuitable for migration assays that require longer observation times. nih.gov This extrusion of the dye makes tracking cell populations over several days or through multiple cell divisions unreliable. nih.gov
For long-term cell tracking and proliferation assays, a related but distinct compound, Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE), is the preferred reagent. nih.govstemcell.combiotium.com Upon entering the cell and being cleaved by esterases, CFDA-SE's succinimidyl ester group covalently binds to intracellular proteins. nih.govbiotium.com This stable linkage ensures the fluorescent marker is retained within the cells for weeks and is distributed equally among daughter cells during division, allowing for multi-generational tracking. nih.govresearchgate.net
Therefore, when planning long-term studies, it is crucial to select a dye with a mechanism that ensures stable, long-term retention. The non-covalent nature of the 5-carboxyfluorescein produced from this compound makes it ill-suited for such applications.
Table 2: Comparison of Fluorescent Dyes for Cell Tracking
| Feature | This compound | CFDA-SE | Reference |
| Product Retention | Poor; product is not covalently bound and leaks from cells. | Excellent; product covalently binds to intracellular amines. | nih.govnih.gov |
| Primary Application | Short-term viability and cytotoxicity assays. | Long-term cell tracking and proliferation studies. | nih.govstemcell.com |
| Tracking Duration | Hours. | Days to weeks; through multiple cell divisions. | nih.govnih.gov |
Methodological Frameworks for Cfda Am Application in Research
Integration with Flow Cytometry for Quantitative Single-Cell Analysis
Flow cytometry (FCM) is a powerful technique that allows for the rapid, multiparametric analysis of individual cells, and CFDA-AM staining significantly enhances its capabilities in assessing cellular health and function. wur.nl
Protocol Development for this compound Staining in Flow Cytometry
The general protocol for this compound staining for flow cytometry involves several key steps to ensure accurate and reproducible results. Typically, cells are prepared as a suspension, often at a concentration of approximately 10^6 cells/mL. thermofisher.comaatbio.com A working solution of this compound is then added to the cell suspension, with concentrations often ranging from 1 µL of dye working solution per mL of cell suspension, or a final concentration of around 2000 nM, depending on the cell type and experimental objectives. aatbio.comint-res.com The samples are then gently vortexed and incubated in the dark, usually at room temperature or 37 °C, for a period ranging from 15 to 50 minutes. thermofisher.comaatbio.comint-res.comsci-hub.se After incubation, the cells are immediately analyzed using a flow cytometer. int-res.com For this compound, a 488 nm laser is commonly used for excitation, and green fluorescence is detected using a 530/30 nm bandpass filter. thermofisher.comaatbio.com It is also common practice to include unstained controls, as well as single-color controls for this compound and any co-stains, to properly set compensation and identify cell populations. thermofisher.comaatbio.com
Multiparametric Analysis with Co-Staining Techniques
To gain a more comprehensive understanding of cellular status, this compound is frequently combined with other fluorescent dyes in multiparametric flow cytometry. This approach allows for the simultaneous assessment of multiple physiological parameters within individual cells.
Dual staining with this compound and membrane integrity dyes is a widely adopted method to differentiate between live, dead, and potentially injured cells. Propidium Iodide (PI) is a common choice, as it is a red-fluorescent nucleic acid stain that can only permeate cells with compromised membranes. fishersci.nlnih.govtranscriptionfactor.org When used in combination with this compound, cells that are metabolically active and have intact membranes will exhibit strong green fluorescence from this compound and exclude PI, indicating a "live" state. fishersci.nlaatbio.com Conversely, cells with damaged membranes will take up PI, resulting in red fluorescence, and may or may not show this compound fluorescence depending on their metabolic activity, indicating a "dead" or "damaged" state. fishersci.nlaatbio.comnih.gov This combination has been successfully applied to various cell types, including bacterial populations, to evaluate vitality and viability. nih.govasm.org
Similarly, SYTOX Blue, another membrane-impermeant nucleic acid stain, is used with this compound to evaluate both metabolic activity and membrane integrity. int-res.comint-res.com This dual staining allows for the separation of cells into distinct populations based on their esterase activity and membrane permeability. For instance, in studies evaluating the vitality of UV-irradiated phytoplankton, the combination of this compound and SYTOX Blue facilitated the identification of four distinct populations, including an "early warning" population of cells that expressed esterase activity but also showed signals for disrupted membranes, indicating future death. int-res.comuib.no
The multiparametric analysis achieved through this compound co-staining techniques allows for the discrimination of heterogeneous cellular populations. By analyzing the fluorescence signals from this compound (green, indicating esterase activity and intact membranes) and a membrane integrity dye like PI or SYTOX Blue (red/blue, indicating compromised membranes), cells can be categorized into several physiological states. nih.govint-res.comnih.gov
Table 1: Discrimination of Cellular Subpopulations using this compound and Membrane Integrity Dyes
| Subpopulation | This compound Fluorescence (Green) | Membrane Integrity Dye Fluorescence (Red/Blue) | Interpretation |
| Live Cells | High | Low/Absent | Metabolically active with intact membranes. fishersci.nlaatbio.comnih.gov |
| Stressed/Injured Cells | Variable (often reduced) | Variable (may show some uptake) | Metabolically active but with compromised membranes, or reduced metabolic activity. nih.govint-res.comnih.govfrontiersin.org |
| Damaged/Dead Cells | Low/Absent | High | Loss of metabolic activity and compromised membrane integrity. fishersci.nlaatbio.comnih.gov |
| Unstained Debris | Low/Absent | Low/Absent | Non-cellular material or cells with no activity/integrity. frontiersin.org |
This detailed discrimination is particularly valuable in studies involving environmental stressors or antimicrobial treatments, where populations may include "viable but non-culturable" (VBNC) cells that retain metabolic activity but cannot reproduce on standard media, or cells in an "early warning" state of damage. asm.orgint-res.comnih.govfrontiersin.org
Advanced Flow Cytometry Applications (e.g., Cell Sorting)
Beyond quantitative analysis, this compound staining is instrumental in advanced flow cytometry applications such as cell sorting. Flow cytometric cell sorting enables the physical separation of specific cellular subpopulations based on their unique fluorescence profiles. wur.nl For instance, after staining with this compound and a membrane integrity dye, live, metabolically active cells can be isolated from dead or compromised cells. wur.nlasm.orgnih.gov This sorted population can then be subjected to further downstream analyses, such as cultivation, molecular assays, or microscopic examination, to validate their physiological status or study specific cellular responses. wur.nlasm.orgnih.gov The ability to sort cells based on this compound staining provides direct evidence of the physiological state of different subpopulations and is crucial for in-depth research into cellular heterogeneity. asm.org
Comparative Analyses and Methodological Considerations for Cfda Am Use
Advantages of CFDA-AM-Based Assays
Practicality and Resource Efficiency for In Vitro Studies
This compound offers significant practicality and resource efficiency for various in vitro studies. As a non-fluorescent, cell-permeable dye, it readily enters live cells, where intracellular esterases cleave its acetoxymethyl (AM) groups to yield 5-carboxyfluorescein (B1664652) (5-CF), a highly fluorescent compound that becomes trapped within the cell due to its increased polarity fishersci.ca. This mechanism allows for the assessment of cell viability based on the presence of esterase activity and intact cell membranes fishersci.canih.gov.
The assay is considered noninvasive and can be conveniently monitored directly in multiwell plates, contributing to its efficiency in high-throughput applications sigmaaldrich.com. Furthermore, this compound-based assays can be a resource-efficient method for integrating measurements of cell viability with gene expression analysis, thereby aiding in the comprehensive interpretation of in vitro experimental results sigmaaldrich.com. The flexibility to apply the assay repeatedly to the same set of cells, or perform it immediately prior to gene expression analysis, further enhances its utility and conserves resources sigmaaldrich.com. For instance, in studies involving Giardia duodenalis cysts, this compound staining has been highlighted for its rapid, easy-to-perform, and cost-effective nature in evaluating metabolic activity nih.gov. In flow cytometry, this compound facilitates the assessment of metabolic activity at the single-cell level d-nb.info. When combined with other fluorescent dyes, such as SYTOX Blue, this compound enables the simultaneous measurement of multiple cellular characteristics, which can significantly improve flow cytometry analysis, particularly in contexts like evaluating UV-based water treatment systems nih.govnih.gov.
Identified Limitations and Potential Challenges in this compound Application
Despite its widespread utility, the application of this compound is associated with certain limitations and potential challenges that researchers must consider for accurate interpretation of results.
Potential for Dye Efflux and Bystander Staining in Specific Contexts
A significant challenge associated with this compound application is the potential for dye efflux. After the non-fluorescent this compound permeates the cell and is hydrolyzed by intracellular esterases, the resulting fluorescent product, carboxyfluorescein (CF), can passively diffuse out of the cells. This efflux can complicate the accurate visualization and quantification of viable cells, particularly in Gram-negative bacteria, where the outer membrane can also impede the initial uptake of the dye. Factors such as the concentration of the stain, incubation temperature and duration, and intracellular pH can all influence the intensity of fluorescence, with efflux of the fluorescent probes being a contributing factor. To counteract efflux in Gram-negative bacteria, glutaraldehyde (B144438) has been employed to enhance staining efficacy by preventing the leakage of carboxyfluorescein.
While the concept of "bystander staining" is often discussed in the context of related dyes like Carboxyfluorescein succinimidyl ester (CFSE), where labeled apoptotic cells can be taken up by uninfected "bystander" cells, direct evidence of bystander staining specifically with this compound in the provided literature is limited to dye efflux. The efflux of the fluorescent product could, in theory, lead to its re-uptake by other cells, but the primary concern highlighted for this compound is the loss of signal due to passive diffusion out of the stained cells.
Interference with Other Fluorescent Probes Due to Overlapping Emission Spectra
The use of this compound in multi-labeling experiments can be complicated by its spectral characteristics. Fluorescent dyes, including fluorescein (B123965) derivatives, typically possess broad absorption and emission spectra. When multiple fluorescent probes are employed simultaneously within the same sample, their emission spectra can overlap, leading to an artifact known as "spectral bleed-through" or "crossover". This phenomenon occurs when the emission signal from one fluorophore is detected in the spectral channel designated for another, thereby making it difficult to accurately differentiate between signals and potentially compromising the interpretation of results, especially in studies involving subcellular co-localization or quantitative measurements. For instance, the excitation of fluorescein can inadvertently excite other dyes with overlapping absorption spectra, and its emission can be detected in channels intended for other fluorophores. To mitigate this issue, careful selection of fluorophores with well-separated spectral profiles is crucial for successful multi-color assays.
Suitability for Diverse Biological Samples (e.g., yeast, bacteria, algae, mammalian cells)
This compound has demonstrated varying degrees of suitability across a range of biological samples, reflecting its broad but not universal applicability.
Yeast: this compound is effectively utilized for assessing yeast vitality by measuring intracellular esterase activity. The dye passively diffuses into yeast cells and is hydrolyzed by esterase enzymes, with the resulting fluorescence indicating metabolically active cells. It has been validated for use in various yeast species, including Saccharomyces cerevisiae, Candida albicans, Aspergillus niger, and Zygosaccharomyces bailii.
Bacteria: While CFDA (a related compound) has been employed to evaluate bacterial viability, challenges exist, particularly with Gram-negative bacteria where the outer membrane can hinder dye permeation. Even with agents like EDTA to increase permeability, passive diffusion of the hydrolyzed carboxyfluorescein out of the cells remains a concern. The application of glutaraldehyde has been shown to improve staining efficacy in Gram-negative bacteria by preventing carboxyfluorescein leakage. Flow cytometry studies have utilized this compound to investigate viable bacteria. Some research suggests that FDA derivatives, including this compound, may preferentially stain Gram-positive bacteria.
Algae: this compound has been successfully applied in studies of phytoplankton, serving as a marker for metabolic activity and membrane integrity nih.govnih.gov. It has been used to assess the vitality of algae such as Tetraselmis suecica, particularly in the context of UV irradiation nih.govnih.gov. However, as noted previously, it can lead to an underestimation of live cell abundance in certain algal species uni.lu.
Mammalian Cells: this compound, or its closely related forms like 5-carboxyfluorescein diacetate acetoxymethyl ester, has found application in studies involving mammalian cells. For example, it has been used to assess viability in primary rainbow trout hepatocytes nih.govsigmaaldrich.com and in fish liver PLHC-1 spheroids. Calcein AM, another acetoxymethyl ester dye, is widely used for mammalian cells in assays related to cell adhesion, chemotaxis, and multidrug resistance, and is generally better retained in some mammalian cell types compared to carboxyfluorescein. Dendritic cells (mammalian immune cells) have also been successfully labeled with CFDA, SE (a related succinimidyl ester derivative of this compound).
Advanced Research Directions and Future Perspectives for Cfda Am
Development of Novel CFDA-AM Derivatives for Specialized Applications
The development of novel this compound derivatives is a key area for advancing its utility. This compound's cell permeability, attributed to its acetoxymethyl (AM) group, allows for lower concentrations to be effective in cellular loading, a desirable trait for new probes wikipedia.org. However, limitations exist with some fluorescein-based dyes, such as fluorescein (B123965) diacetate (FDA), where the hydrolyzed product, fluorescein, can rapidly leak from cells cenmed.com. The carboxyfluorescein product of CFDA, with its additional negative charges, demonstrates improved intracellular retention compared to fluorescein, highlighting a design principle for enhanced derivatives cenmed.com.
Future research aims to engineer derivatives with improved properties, such as enhanced retention, altered spectral characteristics for multiplexing, or specific targeting capabilities. For instance, the choice of available dyes for esterase activity assays is currently limited, often relying on the fluorescein channel fishersci.ca. Novel derivatives could offer different excitation/emission profiles, enabling simultaneous detection of multiple cellular parameters with other fluorescent probes. The use of succinimidyl ester derivatives, such as CFDA/SE and TAMRA/SE, for monitoring bacterial strains in environmental contexts, suggests a path for developing this compound conjugates for specific cell tracking or labeling applications citeab.com. Such advancements would expand this compound's application in complex biological systems where precise and multi-parametric analysis is required.
Integration of this compound with Omics Technologies for Correlative Biological Insights
Integrating this compound-based assays with omics technologies represents a powerful frontier for gaining correlative biological insights. The ability to link cellular viability and metabolic status, as assessed by this compound, with comprehensive genomic, transcriptomic, proteomic, or metabolomic data can provide a holistic understanding of cellular responses to various stimuli. Multi-omics data integration is increasingly recognized as pivotal for deciphering complex biological systems and identifying potential therapeutic targets citeab.comamericanelements.comsigmaaldrich.com.
This compound has already been used in conjunction with gene expression analysis, for example, in studies where its application did not alter specific gene expression (e.g., vitellogenin mRNA/protein induction), allowing for the integration of cell viability measures with gene expression data transcriptionfactor.org. Flow cytometry (FCM), a common platform for this compound assays, facilitates downstream genomic analysis by enabling the sorting of specific cell populations fishersci.ca. The concept of "toxicogenomics," which explores the impact of '-omics' in toxicology, aligns well with this compound's role in cytotoxicity assessments, suggesting that this compound data could be correlated with gene expression changes induced by toxic insults uni.lu. Furthermore, the Genomic Science Program (GSP) emphasizes the development of "-omics" capabilities to understand cellular and microbiome functions, underscoring the relevance of integrating functional assays like this compound with large-scale molecular profiling nih.gov. This integration can reveal intricate relationships between cellular states and molecular pathways, leading to a deeper understanding of biological mechanisms.
Expansion of this compound Applications in Environmental Monitoring and Bioreactor Studies
This compound's application is expanding significantly in environmental monitoring and bioreactor studies, leveraging its capability to assess microbial activity and viability. It has proven valuable in water treatment contexts, such as evaluating the inactivation efficiency of Giardia duodenalis cysts after disinfection treatments like UV irradiation and chlorination wikipedia.org. In bioreactor settings, this compound is utilized to monitor processes like alcoholic fermentation, providing insights into the metabolic activity of yeast populations wikipedia.org.
Flow cytometry, when coupled with fluorescent stains including this compound, is increasingly applied for rapid bacterial monitoring, quantification, and characterization in diverse aquatic environments, including environmental waters, wastewater, industrial bioreactors, and drinking water fishersci.cadsmz.defishersci.ca. Specific examples include assessing the vitality of UV-irradiated Tetraselmis suecica in ballast water treatment systems through dual staining with this compound and SYTOX Blue, which helps differentiate metabolically active from membrane-permeable cells fishersci.canih.gov. Additionally, vital fluorescent stains like CFDA/SE and TAMRA/SE have been employed for near-real-time monitoring of bacterial strains in subsurface aquifer studies, demonstrating the versatility of this compound and its derivatives in complex environmental matrices citeab.com. These applications underscore this compound's potential for real-time, non-invasive assessment of microbial populations in critical industrial and environmental processes.
Elucidating Subtler Cellular States Beyond Simple Live/Dead Discrimination
While this compound is widely recognized for its use in simple live/dead discrimination, advanced research aims to utilize it for elucidating more subtle and nuanced cellular states. This compound primarily measures intracellular esterase activity and membrane integrity, both crucial indicators of cell vitality wikipedia.orgcenmed.comtranscriptionfactor.orgfishersci.cawikipedia.orgnih.gov. However, the spectrum of cellular health extends beyond a binary live/dead classification.
Studies have shown that this compound's signal intensity can decrease with increasing stress (e.g., UV dose), indicating a reduction in metabolic activity even before complete cell death, suggesting a continuum of cellular states wikipedia.org. The concept of "viable but non-culturable" (VBNC) states in microorganisms, where cells are metabolically active but cannot be cultured by standard methods, can be better understood using this compound in conjunction with other dyes fishersci.canih.gov. For instance, dual staining protocols, such as this compound with SYTOX Blue, facilitate the differentiation between "vital, viable cells" and "vital, non-viable cells" based on both metabolic activity and membrane permeability fishersci.canih.gov. Flow cytometry, when combined with this compound and other markers (e.g., for cell surface antigens, intracellular proteins, or functional assays), allows for multiparameter analysis to distinguish between viable, apoptotic, and necrotic cell populations, providing a more detailed understanding of cell health and status fishersci.ca. This multi-parametric approach, moving beyond simple live/dead, is crucial for gaining deeper insights into microbial population dynamics and responses to environmental changes fishersci.fi.
Addressing Current Methodological Limitations for Broader Applicability
Despite its widespread use, this compound assays face several methodological limitations that require addressing for broader applicability and improved accuracy. A notable challenge is the potential for higher background fluorescence due to cell media residues, which can lead to variable and less sensitive signals wikipedia.org. Another significant limitation, particularly in bacterial studies, is the active export of fluorogenic substrates or their cleavage products (like carboxyfluorescein) from cells, leading to an underestimation of viable cells or false negatives nih.govfishersci.fiuni.lu.
Furthermore, inconsistencies in flow cytometry settings, such as gating and staining protocols, can lead to variations in results across different studies, hindering direct comparisons fishersci.ca. The current reliance on the fluorescein channel for many esterase activity assays also limits multiplexing capabilities fishersci.ca. Future research needs to focus on:
Developing derivatives with improved retention: Designing this compound derivatives that are less susceptible to active efflux pumps or have enhanced intracellular trapping mechanisms.
Optimizing assay protocols: Standardizing staining and measurement protocols to reduce background noise and improve reproducibility across different laboratories and sample types. This includes optimizing sample handling and preparation, potentially through automation fishersci.ca.
Expanding spectral options: Creating this compound derivatives with distinct excitation and emission spectra to enable more comprehensive multiparametric analysis in conjunction with other fluorescent probes.
Addressing pH dependency: Investigating and mitigating the influence of pH on dye efficacy, as some fluorogenic dyes can be pH-dependent fishersci.fi.
Developing advanced computational tools: Creating sophisticated algorithms for data analysis that can account for potential interferences and provide more accurate viability estimates, especially in complex biological samples fishersci.ca.
Addressing these limitations will enhance the reliability, sensitivity, and versatility of this compound-based assays, solidifying its role as an indispensable tool in diverse biological research and applied fields.
Q & A
Basic: What is the mechanistic basis of CFDA-AM in assessing cellular viability, and how does it differ from other fluorescent probes?
Answer:
this compound (Carboxyfluorescein Diacetate Acetoxymethyl Ester) is a non-fluorescent esterase substrate that passively diffuses into cells. Intracellular esterases cleave the acetate groups, releasing carboxyfluorescein, which emits fluorescence only in cells with intact membranes. This dual dependency on enzymatic activity and membrane integrity makes this compound a marker for viable cells . Unlike metabolic assays (e.g., Alamar Blue or MTT), which measure mitochondrial activity, this compound directly evaluates esterase function and membrane integrity, reducing confounding factors from metabolic fluctuations .
Basic: What are the standard protocols for preparing and storing this compound stock solutions to ensure experimental reproducibility?
Answer:
this compound is typically dissolved in dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) to create a 5–10 mM stock solution. For working solutions, dilute in PBS to 5–10 µM immediately before use to prevent hydrolysis. Store aliquots at -20°C in light-protected vials to minimize photodegradation and hydrolysis. Pre-warm to room temperature before use to avoid precipitation .
Advanced: How can researchers optimize this compound protocols for co-staining with SYTOX Blue in flow cytometry to assess cell vitality?
Answer:
Dual staining requires sequential incubation to avoid spectral overlap:
This compound first : Incubate cells with 5–10 µM this compound for 30–45 minutes at 37°C.
SYTOX Blue second : Add 1 µM SYTOX Blue post-wash to label membrane-compromised cells.
Fluorescence detection should use distinct channels (e.g., FITC for this compound and DAPI for SYTOX Blue). Validate using control samples (live, heat-killed, and inhibitor-treated cells) to establish quadrant thresholds for viable (this compound+/SYTOX-), damaged (this compound+/SYTOX+), and dead cells (this compound-/SYTOX+) .
Advanced: What methodological considerations are critical when integrating this compound with metabolic assays like Alamar Blue in cytotoxicity studies?
Answer:
Sequential vs. simultaneous assays : Perform this compound and Alamar Blue assays sequentially to avoid interference. For example, measure this compound fluorescence first, then add Alamar Blue and incubate for 4 hours.
Normalization : Use cell counts or protein content to normalize data, as metabolic activity (Alamar Blue) and esterase activity (this compound) may not correlate linearly.
Data interpretation : Discordant results (e.g., reduced this compound fluorescence but stable Alamar Blue signals) may indicate early membrane damage without metabolic collapse, requiring multi-parametric analysis .
Advanced: How should researchers interpret conflicting results between this compound and neutral red uptake (NRU) assays in the same experiment?
Answer:
this compound and NRU measure distinct endpoints:
- This compound : Esterase activity + membrane integrity.
- NRU : Lysosomal function + membrane integrity.
Discrepancies arise when toxins selectively impair lysosomes (affecting NRU) but spare esterases (this compound remains stable). For example, in BPF-exposed cells, this compound values declined at 1 nM (92.9% viability), while NRU remained stable (99.6%), suggesting lysosomal resilience at low doses . Validate with microscopy to confirm compartment-specific damage.
Advanced: What challenges arise when adapting this compound assays for 3D spheroid models, and how can they be mitigated?
Answer:
3D models introduce diffusion barriers and zonal heterogeneity:
Penetration : Prolong incubation (2–4 hours) and use lower spheroid densities.
Signal quenching : Confocal microscopy or z-stack imaging can resolve fluorescence gradients in spheroids.
Quantification : Normalize fluorescence to spheroid volume or use ATP-based assays for cross-validation. For example, this compound viability in intestinal spheroids correlated with MTT only after optimizing exposure times and detergent-free washing .
Advanced: How can researchers address batch-to-batch variability in this compound assay results?
Answer:
Standardize reagents : Use the same supplier and lot number for this compound and solvents.
Quality controls : Include reference compounds (e.g., hydrogen peroxide for induced damage) in each experiment.
Inter-laboratory calibration : Share protocols and control data across labs to identify procedural inconsistencies. For example, Schirmer et al. (1997) established reproducibility by testing this compound across multiple cell lines and instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
